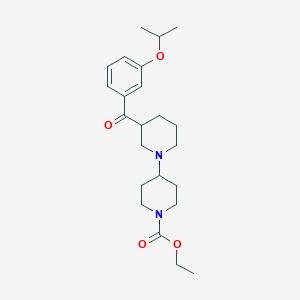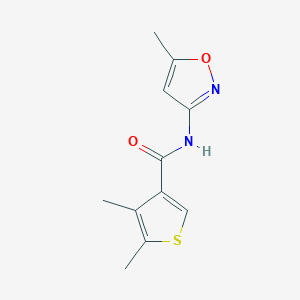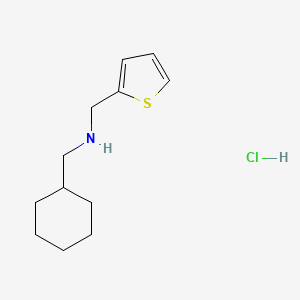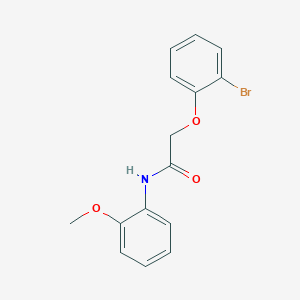
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride
Vue d'ensemble
Description
3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride, also known as DMHP, is a synthetic compound that has gained significant attention in scientific research in recent years. DMHP is a derivative of phenylpropanolamine, which is a sympathomimetic drug that acts as a central nervous system stimulant. DMHP has been found to have potential applications in various fields such as neuroscience, pharmacology, and toxicology.
Applications De Recherche Scientifique
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been found to have potential applications in various fields of scientific research. In pharmacology, this compound has been investigated for its potential use as a drug delivery system. This compound can be conjugated with various drugs, and the resulting prodrugs can be selectively activated by enzymes in targeted tissues, leading to improved drug efficacy and reduced toxicity.
In neuroscience, this compound has been used as a fluorescent probe to study the dynamics of neurotransmitter release. This compound can be conjugated with neurotransmitters such as dopamine, and the resulting fluorescent prodrugs can be used to monitor the release of neurotransmitters in real-time.
In toxicology, this compound has been used as a biomarker for exposure to phenylpropanolamine. This compound is rapidly excreted in urine after exposure to phenylpropanolamine, and its detection in urine can be used to assess the extent of exposure.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride is not fully understood. However, it is believed that this compound acts as a monoamine oxidase inhibitor, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. This compound has also been found to bind to sigma-1 receptors, which are involved in various physiological processes such as pain perception and cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. This compound has also been found to inhibit the uptake of dopamine and norepinephrine by neurons, leading to increased synaptic concentrations of these neurotransmitters.
In vivo studies have shown that this compound can induce hyperactivity and stereotypy in rodents, which are indicative of central nervous system stimulation. This compound has also been found to increase locomotor activity and reduce body weight in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. This compound can be conjugated with various drugs and neurotransmitters, leading to improved drug efficacy and reduced toxicity. This compound can also be used as a fluorescent probe to study the dynamics of neurotransmitter release.
However, this compound also has some limitations. Its mechanism of action is not fully understood, and its binding to sigma-1 receptors may have off-target effects. This compound has also been found to induce hyperactivity and stereotypy in rodents, which may limit its use in behavioral studies.
Orientations Futures
There are several future directions of research for 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride. In pharmacology, this compound can be further investigated for its potential use as a drug delivery system. This compound can also be conjugated with various imaging agents, leading to improved imaging of targeted tissues.
In neuroscience, this compound can be further investigated for its potential use as a fluorescent probe to study the dynamics of neurotransmitter release. This compound can also be conjugated with various optogenetic tools, leading to improved control of neural activity.
In toxicology, this compound can be further investigated for its potential use as a biomarker for exposure to phenylpropanolamine. This compound can also be used to study the toxicity of phenylpropanolamine and other sympathomimetic drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research in recent years. This compound has potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound can be synthesized through a Mannich-type reaction and has been found to act as a monoamine oxidase inhibitor and bind to sigma-1 receptors. This compound has various biochemical and physiological effects and can be used as a research tool. However, its mechanism of action is not fully understood, and its use in behavioral studies may be limited. There are several future directions of research for this compound, including its use as a drug delivery system, fluorescent probe, and biomarker for exposure to phenylpropanolamine.
Propriétés
IUPAC Name |
[3-(4-hydroxyphenyl)-3-oxopropyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9;/h3-6,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSZDLAAPZFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC(=O)C1=CC=C(C=C1)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-51-1 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)





